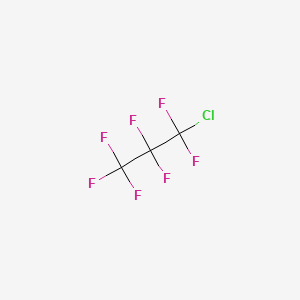

1-Chloro-1,1,2,2,3,3,3-heptafluoropropane

CAS No.: 422-86-6

Cat. No.: VC3889755

Molecular Formula: C3ClF7

Molecular Weight: 204.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 422-86-6 |

|---|---|

| Molecular Formula | C3ClF7 |

| Molecular Weight | 204.47 g/mol |

| IUPAC Name | 1-chloro-1,1,2,2,3,3,3-heptafluoropropane |

| Standard InChI | InChI=1S/C3ClF7/c4-2(7,8)1(5,6)3(9,10)11 |

| Standard InChI Key | XXSZLFRJEKKBDJ-UHFFFAOYSA-N |

| SMILES | C(C(F)(F)F)(C(F)(F)Cl)(F)F |

| Canonical SMILES | C(C(F)(F)F)(C(F)(F)Cl)(F)F |

Introduction

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 1-chloro-1,1,2,2,3,3,3-heptafluoropropane involves halogen-exchange reactions. A notable method involves the gas-phase reaction of 1,1,1,2,3,3,3-heptafluoropropane with elemental chlorine under energy-rich radiation (e.g., UV light) at temperatures ranging from -30°C to 500°C . This process selectively substitutes a hydrogen atom with chlorine, yielding the target compound. Catalysts such as fluorinated hydrocarbons enhance reaction efficiency, though precise control of stoichiometry and temperature is critical to minimizing by-products like hydrogen fluoride .

Table 1: Synthetic Conditions for 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane

| Parameter | Value/Range |

|---|---|

| Reactants | Heptafluoropropane, Cl₂ |

| Catalyst | Fluorinated hydrocarbons |

| Temperature | -30°C to 500°C |

| Radiation Source | UV or plasma |

| Yield Optimization | Continuous flow reactor |

Physicochemical Properties

Structural and Molecular Characteristics

The molecular formula C₃ClF₇ confers high electronegativity and low polarizability. Key properties include:

-

Molecular Weight: 186.46 g/mol

-

Boiling Point: -17°C (extrapolated)

-

Solubility: Slightly soluble in water (260 mg/L), miscible with organic solvents.

The chlorine atom at position 1 destabilizes the molecule slightly compared to fully fluorinated analogs, increasing reactivity in substitution reactions .

Thermal Stability and Decomposition

At elevated temperatures (>300°C), the compound decomposes into hydrogen fluoride (HF) and chlorofluorocarbons . This necessitates careful handling in high-temperature industrial processes to prevent corrosive by-products.

Industrial and Scientific Applications

Corrosion Inhibition

1-Chloro-1,1,2,2,3,3,3-heptafluoropropane acts as a surface-active agent, forming hydrophobic layers on magnesium alloys to prevent water adhesion . Its efficacy stems from fluorine’s strong electronegativity, which repels polar molecules.

Fire Suppression

In fire suppression systems, the compound achieves extinguishment at concentrations of 6.25–9% by volume. It functions via oxygen displacement and heat absorption, leaving no residue—a critical advantage in sensitive environments like data centers .

Table 2: Fire Suppression Performance Metrics

| Metric | Value |

|---|---|

| Extinguishing Conc. | 6.25–9% (v/v) |

| Environmental Impact | Zero ozone depletion |

| Residue Post-Use | None |

Specialty Chemical Synthesis

The compound serves as a precursor for fatty acid esters and hydrogenated fats, leveraging its stability under acidic conditions . Its role in synthesizing fluorinated polymers is under investigation for high-performance lubricants .

Comparative Analysis with Analogous Compounds

1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea)

Unlike the chlorinated variant, HFC-227ea lacks substitution sites, rendering it inert but less versatile in synthetic chemistry . Both compounds share fire suppression applications, but HFC-227ea requires higher concentrations (7–8.5%) for equivalent efficacy .

Table 3: Key Differences Between Fluorinated Propane Derivatives

| Property | 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane | HFC-227ea |

|---|---|---|

| Molecular Formula | C₃ClF₇ | C₃HF₇ |

| Reactivity | Moderate (Cl substitution) | Low |

| Fire Suppression Conc. | 6.25–9% | 7–8.5% |

| Applications | Corrosion inhibition, synthesis | Fire suppression |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume